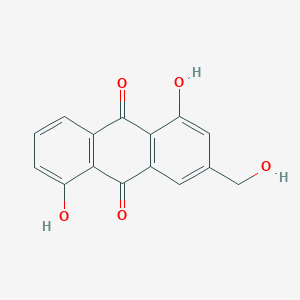
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O5. This compound is known for its distinctive structure, which includes two hydroxyl groups and a hydroxymethyl group attached to the anthracene-9,10-dione core. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities and applications in different fields .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of anthracene derivatives. For example, the oxidation of 1,5-dihydroxy-3-(hydroxymethyl)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired anthraquinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide (V2O5) are commonly used to facilitate the oxidation reactions .
化学反应分析
Types of Reactions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and vanadium pentoxide (V2O5) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, such as 1,5-dihydroxy-3-(alkoxymethyl)anthracene-9,10-dione and 1,5-dihydroxy-3-(acylmethyl)anthracene-9,10-dione .
科学研究应用
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties contribute to its ability to scavenge free radicals and protect cells from oxidative stress .
相似化合物的比较
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be compared with other similar anthraquinone derivatives, such as:
1,8-Dihydroxyanthraquinone: Known for its laxative properties and use in traditional medicine.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer activities.
Aloe-emodin: Found in aloe vera, this compound has laxative and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones .
属性
CAS 编号 |
59190-73-7 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
1,5-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)14(19)8-2-1-3-10(17)12(8)15(9)20/h1-5,16-18H,6H2 |
InChI 键 |
WPKQIGIVDUYIBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


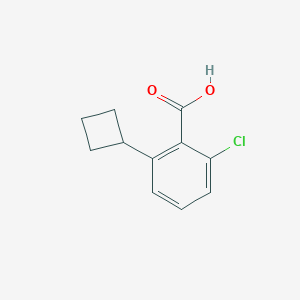


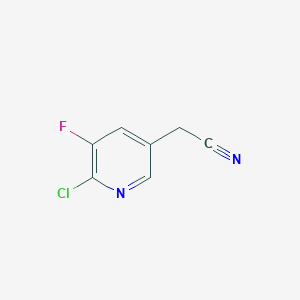

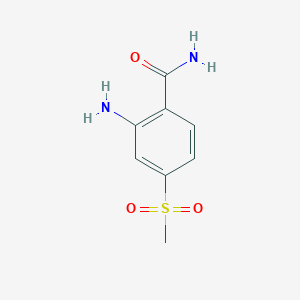

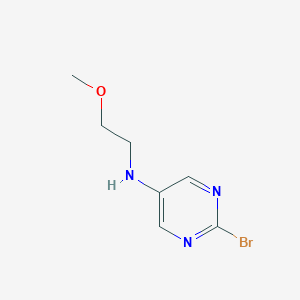
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)

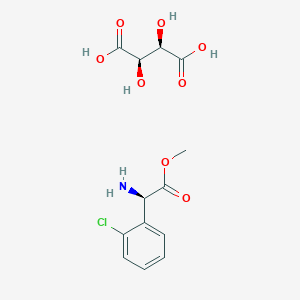
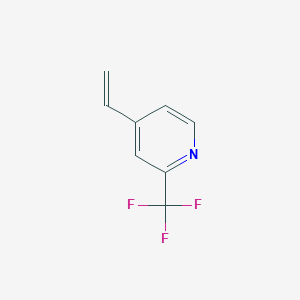

![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
